molecular formula C15H21N3O2S B5776323 2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide

2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide

Cat. No. B5776323
M. Wt: 307.4 g/mol
InChI Key: SSGWXJMFZLUGSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of benzamide derivatives, including structures similar to the target compound, involves various chemical reactions, notably the condensation processes. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, demonstrating the compound's synthetic versatility and the role of substituents in defining its structure (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using techniques like X-ray crystallography, revealing detailed insights into their configuration. For example, studies on similar compounds have shown that the morpholinium group typically adopts a chair conformation, and the overall molecular geometry is influenced by internal hydrogen bonding, which is crucial for the compound's stability and reactivity (Yusof & Yamin, 2005).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including transformations influenced by their substituents, leading to diverse biological activities. For example, the synthesis of N'-{[(2-cyano-3-ethyl-3-methyl-3, 4-dihydronaphthalen-1-yl)amino]carbonothioyl}benzamide demonstrated the role of specific functional groups in mediating chemical reactivity and the potential for generating compounds with significant biological properties (Markosyan et al., 2010).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points and solubility, are crucial for their application in various fields. Detailed characterization, including melting point determination and solubility studies, provides valuable information for understanding the compound's behavior under different conditions. For example, the melting point range of 164.9°C–165.8°C for a similar benzamide compound underscores the importance of physical characterization in predicting its stability and suitability for specific applications (Adam et al., 2016).

properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-12-4-2-3-5-13(12)14(19)17-15(21)16-6-7-18-8-10-20-11-9-18/h2-5H,6-11H2,1H3,(H2,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGWXJMFZLUGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide

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